3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine
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Overview
Description
3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS It contains a pyridine ring substituted with cyclopropoxy, isopropyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-isopropyl-2-(methylthio)pyridine: Similar in structure but with different substitution positions, leading to distinct chemical and biological properties.
3-Cyclopropoxy-2-isopropyl-4-(methylthio)pyridine: Another isomer with variations in reactivity and applications.
Uniqueness
3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)10-6-7-13-12(15-3)11(10)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
FGIBZXHQKFQIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)SC)OC2CC2 |
Origin of Product |
United States |
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